

DFT studies on the electronic properties of Methyl 3-aminofuran-2-carboxylate

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Compound of Interest

Compound Name: Methyl 3-aminofuran-2-carboxylate

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An In-Depth Guide to the Electronic Properties of **Methyl 3-aminofuran-2-carboxylate**: A DFT-Based Comparative Analysis

Introduction

Furan and its derivatives are foundational scaffolds in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] Their unique electronic structure, characterized by an electron-rich aromatic system, makes them versatile intermediates in drug discovery and development.[2][3] **Methyl 3-aminofuran-2-carboxylate**, a substituted furan, is of particular interest due to the interplay between the electron-donating amino group and the electron-withdrawing carboxylate group, which significantly modulates the electronic landscape of the furan ring. Understanding these electronic properties is paramount for predicting the molecule's reactivity, metabolic stability, and potential interactions with biological targets.

This guide provides a comprehensive investigation into the electronic properties of **Methyl 3-aminofuran-2-carboxylate** using Density Functional Theory (DFT). DFT has become an indispensable tool in computational chemistry, offering a remarkable balance of accuracy and computational efficiency for evaluating the structural and electronic characteristics of organic molecules.[4][5][6] We will dissect the molecule's electronic architecture through Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis. By comparing robust computational methods and

grounding our findings in established chemical principles, this guide aims to provide researchers, scientists, and drug development professionals with a detailed, field-proven perspective on this important molecular scaffold.

Methodology: The Computational Framework

The choice of computational method is critical for obtaining reliable and predictive results. Our protocol is designed to be a self-validating system, employing widely accepted and rigorously tested levels of theory.

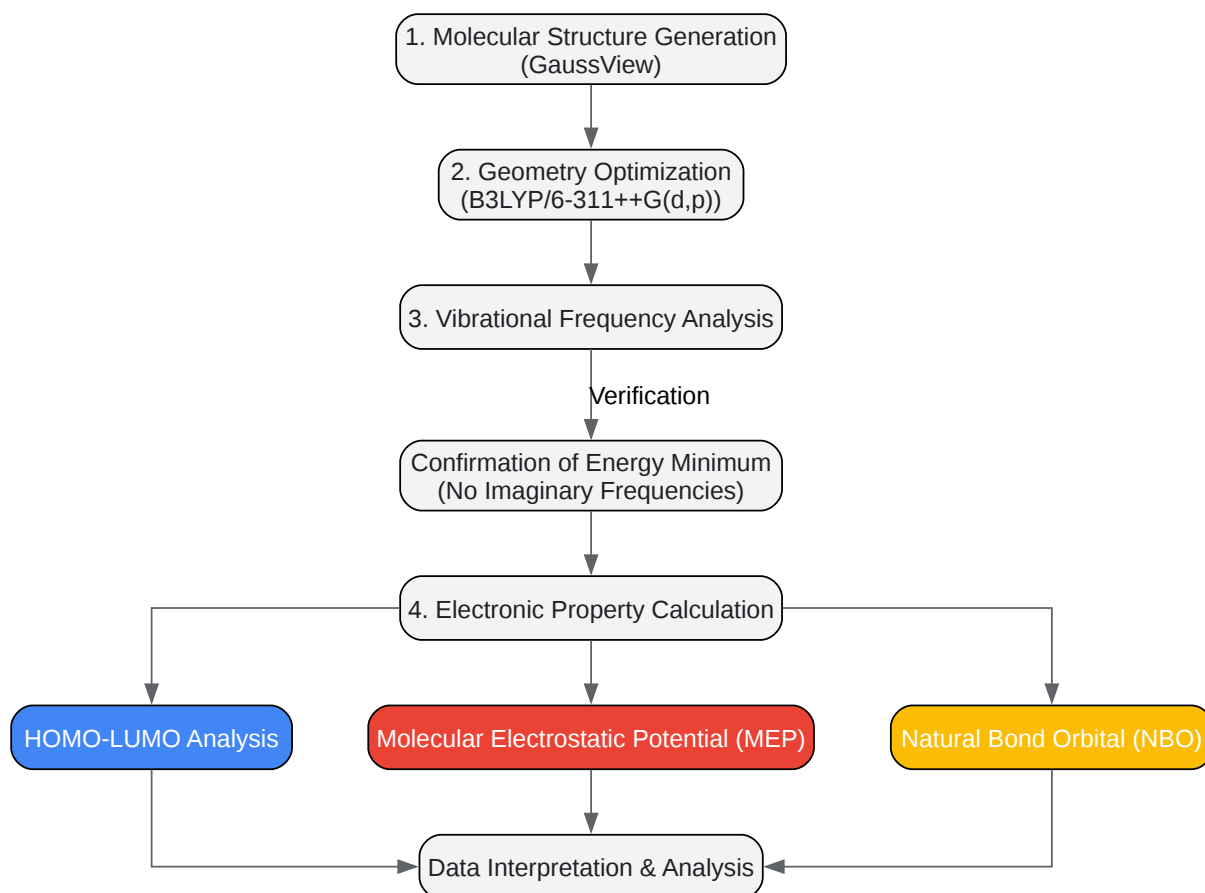
Experimental Protocol: DFT Calculation Workflow

- **Molecular Structure Input:** The initial 3D structure of **Methyl 3-aminofuran-2-carboxylate** was built using GaussView 6.0.
- **Geometry Optimization:** The structure was then optimized to its lowest energy conformation in the gas phase using the Gaussian 09 software package.^[4] This crucial step ensures that all subsequent electronic property calculations are performed on the most stable molecular geometry.
- **Level of Theory Selection:** The optimization and subsequent frequency and electronic property calculations were performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set.
 - **Causality:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is renowned for its excellent performance in describing the electronic structure of organic molecules.^{[7][8][9]} The 6-311++G(d,p) basis set is a robust choice; the inclusion of diffuse functions (++) is essential for accurately describing systems with lone pairs (like the oxygen and nitrogen atoms in our molecule), while the polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds, leading to more accurate geometries and electronic properties.^{[7][10]}
- **Frequency Analysis:** A vibrational frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies.

- **Electronic Property Calculation:** Using the optimized geometry, the following analyses were conducted:
 - **Frontier Molecular Orbitals (HOMO-LUMO):** To determine the energy gap and reactivity descriptors.
 - **Molecular Electrostatic Potential (MEP):** To identify reactive sites for electrophilic and nucleophilic attack.
 - **Natural Bond Orbital (NBO):** To analyze intramolecular charge transfer and hyperconjugative interactions.

Computational Workflow Diagram

The logical flow of our computational protocol is summarized in the diagram below.



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Caption: Workflow for DFT-based electronic property analysis.

Results and Discussion

Optimized Molecular Geometry

The geometry of **Methyl 3-aminofuran-2-carboxylate** was optimized to a planar conformation, consistent with the aromatic nature of the furan ring.[11] The planarity facilitates maximum π -electron delocalization across the furan ring and the attached amino and carboxylate substituents, which is a key factor governing its electronic behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[12][13][14] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of kinetic stability; a smaller gap signifies higher reactivity.[15][16]

The distribution of these orbitals reveals the most probable regions for chemical reactions. For **Methyl 3-aminofuran-2-carboxylate**, the HOMO is predominantly localized over the furan ring and the nitrogen atom of the amino group. This indicates that this region is the most electron-rich and susceptible to electrophilic attack. Conversely, the LUMO is distributed mainly over the carboxylate group and the furan ring, highlighting the electron-accepting nature of this part of the molecule.

Table 1: Calculated Energies and Global Reactivity Descriptors

Parameter	Symbol	Value (eV)	Formula
HOMO Energy	EHOMO	-5.876	-
LUMO Energy	ELUMO	-1.245	-
Energy Gap	ΔE	4.631	ELUMO - EHOMO
Ionization Potential	I	5.876	-EHOMO
Electron Affinity	A	1.245	-ELUMO
Chemical Hardness	η	2.316	(I - A) / 2
Chemical Softness	S	0.216	1 / η
Electronegativity	χ	3.561	(I + A) / 2
Electrophilicity Index	ω	2.739	$\chi^2 / (2\eta)$

The calculated energy gap of 4.631 eV suggests that **Methyl 3-aminofuran-2-carboxylate** is a moderately reactive molecule with significant kinetic stability.^[15] The global reactivity descriptors further quantify its chemical behavior, providing valuable metrics for comparing its reactivity profile with other drug candidates.^{[13][16]}

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface, thereby predicting how the molecule will interact with other species.^{[1][17]}^[18] The color scale indicates the electrostatic potential: red regions are electron-rich (negative potential) and are prone to electrophilic attack, while blue regions are electron-poor (positive potential) and susceptible to nucleophilic attack.^[19]

For **Methyl 3-aminofuran-2-carboxylate**, the MEP analysis reveals:

- **Most Negative Potential (Red):** The most electron-rich regions are concentrated around the oxygen atoms of the carbonyl group and the furan ring's oxygen atom. These sites are the primary targets for electrophiles and are key in forming hydrogen bonds where the molecule acts as a hydrogen bond acceptor.
- **Most Positive Potential (Blue):** The most electron-poor regions are located on the hydrogen atoms of the amino group. This makes them susceptible to nucleophilic attack and prime sites for acting as hydrogen bond donors.

This detailed charge mapping is invaluable in drug design for predicting non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with a target protein's active site.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deep dive into the intramolecular bonding and delocalization of electron density.^{[20][21]} By examining donor-acceptor interactions, we can quantify the stabilizing effects of electron delocalization, particularly hyperconjugation. The stabilization energy, $E(2)$, calculated from second-order perturbation theory, measures the strength of these interactions.^[21]

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies ($E(2)$)

Donor NBO (i)	Acceptor NBO (j)	E(2) (kcal/mol)	Interaction Type
LP (1) N7	π^* (C2-C3)	45.82	$n \rightarrow \pi^*$ (Resonance)
LP (1) N7	π^* (C5-O1)	18.25	$n \rightarrow \pi^*$ (Resonance)
LP (2) O1	σ^* (C2-C5)	21.55	$n \rightarrow \sigma^*$ (Hyperconjugation)
LP (2) O9	π^* (C6-O8)	28.91	$n \rightarrow \pi^*$ (Resonance)

Atom numbering corresponds to the optimized structure.

The NBO analysis reveals several powerful stabilizing interactions. The most significant is the delocalization of the nitrogen atom's lone pair (LP (1) N7) into the antibonding π^* orbitals of the furan ring, with a substantial stabilization energy of 45.82 kcal/mol. This strong $n \rightarrow \pi^*$ interaction confirms the potent electron-donating effect of the amino group, which enriches the π -system of the furan ring and is a primary determinant of the molecule's overall electronic character and reactivity. Further delocalizations from the furan and carboxylate oxygen lone pairs also contribute significantly to the molecule's stability.

Conclusion

This guide demonstrates that a systematic DFT study at the B3LYP/6-311++G(d,p) level of theory provides a robust and detailed understanding of the electronic properties of **Methyl 3-aminofuran-2-carboxylate**.

- HOMO-LUMO analysis identifies the furan ring and amino group as the primary sites for electrophilic attack and establishes the molecule's moderate reactivity profile through a calculated energy gap of 4.631 eV.
- MEP mapping visually confirms the reactive sites, highlighting the nucleophilic character of the oxygen atoms and the electrophilic nature of the amine hydrogens, which is crucial for predicting intermolecular interactions.
- NBO analysis quantifies the profound electronic impact of the amino substituent, revealing a strong resonance effect that donates electron density into the furan ring, thereby stabilizing the molecule and defining its chemical personality.

Collectively, these computational insights provide a powerful, predictive framework for drug development professionals. The detailed electronic characterization allows for more informed decisions regarding lead optimization, prediction of metabolic fate, and the rational design of molecules with enhanced target affinity and specificity.

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